molecular formula C10H17NO2 B042508 N-Boc-1,2,3,6-tetrahydropyridine CAS No. 85838-94-4

N-Boc-1,2,3,6-tetrahydropyridine

Cat. No. B042508
CAS RN: 85838-94-4
M. Wt: 183.25 g/mol
InChI Key: SHHHRQFHCPINIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612103B2

Procedure details

To 1.66 g of 1,2,5,6-tetrahydropyridine in 25 ml of CH2Cl2, 2.02 g of N-methylmorpholine are added, the mixture obtained is treated with a solution of 4.36 g (BOC)2O in 30 ml of CH2Cl2 and the mixture obtained is stirred for ca. 36 hours at RT. N-BOC-1,2,5,6-tetrahydropyridine is obtained. 1H-NMR: 5.82(m,1H,HIV), 5.64(m,1H,HIII), 3.86(b,2H,HII), 3.47(t,2H,HVI), 2.12(b,1H,HV), 1.46(m,9H,(CH3)3).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.CN1CCOCC1.[O:14](C(OC(C)(C)C)=O)[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=O>C(Cl)Cl>[C:15]([N:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1)([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:14]

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
N1CC=CCC1
Name
Quantity
2.02 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.36 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for ca. 36 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
CUSTOM
Type
CUSTOM
Details
the mixture obtained

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.